2-Nitromesitylene 2-Nitromesitylene
Brand Name: Vulcanchem
CAS No.: 603-71-4
VCID: VC3706467
InChI: InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-Nitromesitylene

CAS No.: 603-71-4

Cat. No.: VC3706467

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-Nitromesitylene - 603-71-4

Specification

CAS No. 603-71-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 1,3,5-trimethyl-2-nitrobenzene
Standard InChI InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3
Standard InChI Key SCEKDQTVGHRSNS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Canonical SMILES CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Boiling Point 255.0 °C
Melting Point 44.0 °C

Introduction

Chemical Identity and Structure

Basic Identification

2-Nitromesitylene is an organic compound classified as a substituted nitrobenzene derivative. Its structure consists of a benzene ring with three methyl substituents and one nitro group.

ParameterInformation
IUPAC Name1,3,5-trimethyl-2-nitrobenzene
CAS Number603-71-4
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
EINECS210-054-9
PubChem CID69051

Structural Information

The molecular structure of 2-nitromesitylene features a benzene ring with three methyl groups positioned symmetrically at the 1, 3, and 5 positions, while the nitro group is attached at position 2. This arrangement creates a molecule with specific chemical properties and reactivity patterns.

Structural IdentifierInformation
SMILESCC1=CC(=C(C(=C1)C)N+[O-])C
InChI1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3
InChIKeySCEKDQTVGHRSNS-UHFFFAOYSA-N

The presence of the nitro group adjacent to one of the methyl groups creates interesting electronic effects that influence the compound's chemical behavior and reactivity.

Physical Properties

Thermodynamic and Physical Characteristics

2-Nitromesitylene exists as a solid at room temperature with well-defined physical properties that are important for its handling, purification, and applications.

PropertyValueSource
Physical StateSolid
Melting Point41-44°C
Boiling Point255°C
Density1.1 g/cm³
Flash Point187°F (86°C)
Refractive Index1.5278 (estimate)

It's worth noting that some minor variations in reported physical properties exist between different sources. For example, one source reports a density of 1.51 g/cm³ at 25°C , while most others list approximately 1.1 g/cm³ .

Solubility and Partition Properties

The solubility characteristics of 2-nitromesitylene are important for its purification methods and applications in various synthesis procedures.

PropertyValueSource
Solubility in EthanolVery soluble
Log P (octanol-water)3.450
Atmospheric OH Rate Constant4.74E-12 cm³/molecule-sec

The relatively high partition coefficient (Log P) indicates that 2-nitromesitylene is more soluble in lipophilic solvents than in water, which has implications for its environmental behavior and applications.

Synthesis and Production Methods

Industrial Preparation

The primary industrial method for producing 2-nitromesitylene involves the direct nitration of mesitylene (1,3,5-trimethylbenzene) using nitric acid.

The fundamental reaction can be represented as:

(CH₃)₃C₆H₃ + HNO₃ → (CH₃)₃C₆H₂NO₂ + H₂O

This reaction introduces a nitro group onto the aromatic ring of mesitylene, with the position of substitution determined by the directing effects of the existing methyl groups.

Optimized Synthesis Methods

A patented method for producing 2-nitromesitylene with high yield and selectivity involves nitration of mesitylene with fuming nitric acid in the presence of a solid acid catalyst.

ParameterOptimized ConditionSource
CatalystAscanite-bentonite (activated)
SolventOrganic solvents (hexane, carbon tetrachloride)
TemperatureRoom temperature (20-25°C)
Molar Ratio (mesitylene:HNO₃)1:1.95
Mass Ratio (mesitylene:catalyst)1:3.1

This optimized method achieves several advantages:

  • High yield of nitromesitylene (approximately 90%)

  • Superior selectivity for mononitration versus dinitration (12-17:1)

  • Economically favorable process conditions

Laboratory Purification

For laboratory purposes, 2-nitromesitylene can be purified through crystallization techniques:

  • Crystallization from ethanol

  • Crystallization from a small volume of methanol followed by cooling in an ice-salt bath, which produces material with a melting point of approximately 43.5°C

Applications and Uses

Chemical Intermediate Functions

2-Nitromesitylene serves as a valuable intermediate compound in various chemical synthesis pathways:

  • Dye Production: It is used as an intermediate in the synthesis of acid anthraquinone dyes, contributing to the production of colored compounds for textile and industrial applications .

  • Pharmaceutical Development: The compound functions as a precursor in the synthesis of various pharmaceutical compounds .

Pharmaceutical and Biomedical Applications

In the pharmaceutical sector, 2-nitromesitylene and its derivatives have found applications in:

  • Development of pharmaceutical compounds for prevention and treatment of various diseases

  • Formulation of functional health food products

The specific structural features of 2-nitromesitylene, particularly its substituted nitrobenzene structure, make it valuable for creating compounds with targeted biological activities.

Hazard CategoryClassificationSource
Eye Damage/IrritationCategory 2
Skin Corrosion/IrritationCategory 2
Specific Target Organ ToxicityCategory 3

Hazard Statements and Precautions

The following hazard statements and precautionary measures are associated with 2-nitromesitylene:

Hazard Statements:

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H315: Causes skin irritation

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P312: Call a POISON CENTER/doctor if you feel unwell

Chemical Reactivity and Properties

Structural Reactivity

The reactivity of 2-nitromesitylene is significantly influenced by the electronic effects of its functional groups:

  • The nitro group acts as an electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution reactions

  • The three methyl groups are electron-donating, partially counteracting the deactivating effect of the nitro group

  • The steric hindrance created by the methyl groups affects the accessibility of reactive sites on the molecule

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